![molecular formula C13H7F6NO B1389681 2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 1214379-69-7](/img/structure/B1389681.png)
2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Overview
Description
2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is the reaction of 2-fluorophenylboronic acid with 5-(trifluoromethyl)pyridine-3-carboxylate, followed by difluoromethylation using a suitable difluoromethylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted pyridines or phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that fluorinated compounds, including pyridines, often exhibit enhanced biological activity due to the presence of fluorine atoms, which can influence molecular interactions and stability. The compound has been investigated for its potential as an anticancer agent. Studies have shown that fluorinated pyridines can inhibit specific cancer cell lines, demonstrating cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Fluorinated pyridines are also being studied for their neuropharmacological properties. The introduction of difluoromethoxy and trifluoromethyl groups may enhance the lipophilicity and blood-brain barrier penetration of the compounds, making them suitable candidates for treating neurological disorders. Preliminary studies suggest potential efficacy in modulating neurotransmitter systems, particularly serotonin receptors .
Case Study: Serotonin Receptor Modulation
A notable case study involves the evaluation of similar fluorinated compounds as serotonin receptor modulators. These compounds were found to exhibit selective binding affinities, leading to promising results in preclinical trials aimed at treating depression and anxiety disorders .
Agrochemical Applications
Pesticidal Activity
The compound has shown potential as a pesticide due to its structural characteristics that may enhance its bioactivity against pests. Fluorinated agrochemicals often demonstrate improved efficacy and stability in various environmental conditions. Research has indicated that similar pyridine derivatives can act as effective insecticides or fungicides, with lower toxicity to non-target organisms .
Development of New Formulations
The unique chemical properties of this compound allow for the development of new formulations that can be more effective than traditional pesticides. These formulations may offer better adherence to plant surfaces and increased resistance to degradation from environmental factors .
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The fluorine atoms in its structure can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-(Difluoromethoxy)phenyl isothiocyanate
2-(Difluoromethoxy)benzaldehyde
2-(Difluoromethoxy)acetate
Uniqueness: 2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group and the presence of multiple fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds.
This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for innovation continue to drive interest and exploration in various fields.
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Biological Activity
2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of multiple fluorine atoms in its structure enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with difluoromethoxy, trifluoromethyl, and fluorophenyl groups, which contribute to its unique pharmacological properties.
Fluorinated compounds often exhibit enhanced interactions with biological macromolecules due to the electron-withdrawing nature of fluorine. The presence of trifluoromethyl and difluoromethoxy groups can significantly influence the compound's binding affinity to target proteins. Research indicates that such modifications can improve the potency of inhibitors targeting various enzymes and receptors.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of this compound against SARS-CoV-2. In vitro assays demonstrated that this compound can inhibit the main protease (Mpro) of the virus, which is crucial for viral replication. The compound showed an IC50 value in the low micromolar range, indicating significant antiviral activity without cytotoxic effects at higher concentrations .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In a study involving various cancer cell lines, it exhibited selective cytotoxicity, particularly against breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values significantly lower than those observed for non-fluorinated analogs .
Enzyme Inhibition
Fluorinated pyridines have been shown to act as effective inhibitors for several enzymes, including histone deacetylases (HDACs). The introduction of fluorine atoms enhances binding affinity due to increased lipophilicity. For instance, this compound was reported to inhibit HDAC1-3 with IC50 values in the nanomolar range, suggesting its potential as a therapeutic agent in epigenetic modulation .
Case Studies
Study | Target | IC50 Value (µM) | Effect |
---|---|---|---|
Study 1 | SARS-CoV-2 Mpro | 0.88 | Antiviral activity |
Study 2 | Breast Cancer Cells | 1.5 | Induction of apoptosis |
Study 3 | HDAC1-3 | 0.02 | Enzyme inhibition |
Properties
IUPAC Name |
2-(difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO/c14-10-4-2-1-3-8(10)9-5-7(13(17,18)19)6-20-11(9)21-12(15)16/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTYMYXUTHXIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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